6-Bromo-5-fluoronicotinic acid
Overview
Description
6-Bromo-5-fluoronicotinic acid, also known as 6-Bromo-5-fluoropyridine-3-carboxylic acid, is a compound with the molecular formula C6H3BrFNO2 . It is a solid substance stored at room temperature under an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3BrFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11), and its InChI key is VZBMIACXKWJDNS-UHFFFAOYSA-N . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a solid substance stored at room temperature under an inert atmosphere . Its molecular weight is 220 .Scientific Research Applications
Electrocatalytic Synthesis and Reduction Processes
6-Bromo-5-fluoronicotinic acid is involved in various synthesis and reduction processes. Gennaro et al. (2004) explored the electrocatalytic synthesis of 6-aminonicotinic acid, using 2-amino-5-bromopyridine in the presence of CO2. They found that silver electrodes show a remarkable electrocatalytic effect for the reduction of only the bromo derivative, which is related to this compound. This process is significant for the clean electrocarboxylation of halides to 6-aminonicotinic acid (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Synthesis of Fluoropyridines and Pyridones
Sutherland and Gallagher (2003) reported the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones, which involved 5-bromo-2-fluoro-3-pyridylboronic acid, a compound closely related to this compound. Their method included ortho-lithiation of 5-bromo-2-fluoropyridine, followed by a Suzuki reaction, showcasing the utility of these halogenated compounds in synthesizing complex organic structures (Sutherland & Gallagher, 2003).
Formation and Characterization of Fluoronicotine
In a study by Leete, Bodem, and Manuel (1971), the formation of 5-fluoronicotine from 5-fluoronicotinic acid in Nicotiana tabacum was observed. This research demonstrates the transformation of 5-fluoronicotinic acid, closely related to this compound, in biological systems, leading to the creation of new alkaloids (Leete, Bodem, & Manuel, 1971).
Electrocatalytic Carboxylation in Ionic Liquid
Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, leading to the formation of 6-aminonicotinic acid. This study is relevant due to the involvement of a bromopyridine derivative, similar to this compound, in the electrochemical reduction process (Feng, Huang, Liu, & Wang, 2010).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-5-fluoropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLYQDSWERQSTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672300 | |
Record name | 6-Bromo-5-fluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38186-87-7 | |
Record name | 6-Bromo-5-fluoro-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38186-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-fluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-5-fluoronicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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